Valacyclovir hydrochloride hydrate

Pharmacokinetics Bioavailability Prodrug design

Pharmaceutical QC and formulation failures often stem from using anhydrous valacyclovir HCl, which causes unacceptable tablet friability and invalidates USP method traceability. This compendial hydrous form (CAS 1218948-84-5) is the legally defined reference standard. • Defined water content: 5.0-11.0% w/w (USP monograph) • Enables robust tableting without specialized excipients • Benchmark for BA/BE studies (acyclovir bioavailability: 54.5% ± 9.1%) • High aqueous solubility (174 mg/mL) for extemporaneous liquids

Molecular Formula C13H23ClN6O5
Molecular Weight 378.81 g/mol
CAS No. 1218948-84-5
Cat. No. B15567005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValacyclovir hydrochloride hydrate
CAS1218948-84-5
Molecular FormulaC13H23ClN6O5
Molecular Weight378.81 g/mol
Structural Identifiers
InChIInChI=1S/C13H20N6O4.ClH.H2O/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H;1H2/t8-;;/m0../s1
InChIKeyKNOVZDRKHSHEQN-JZGIKJSDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valacyclovir Hydrochloride Hydrate Overview


Valacyclovir hydrochloride hydrate is the hydrochloride salt monohydrate crystalline form of L-valyl acyclovir, an ester prodrug of the antiviral nucleoside analogue acyclovir [1]. This compound is indicated for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. The monohydrate form exhibits a characteristic powder X-ray diffraction pattern and a defined water content (theoretical 3.0–4.5% w/w), distinguishing it from anhydrous or other hydrated forms [2].

Antiviral prodrug research: L-valyl ester of acyclovir
Designed for oral bioavailability studies of nucleoside analogs
USP Reference Standard: hydrous form with specified water content
Defined by USP monograph for identity, assay, and quality control
Solid dosage form research: direct compression tablet manufacturing
Hydrated crystal lattice enables robust tablet processing

Valacyclovir Hydrochloride Hydrate: Hydrate vs. Anhydrous Forms


Simple substitution of valacyclovir hydrochloride hydrate with the parent drug acyclovir results in a 3- to 5-fold reduction in oral bioavailability due to acyclovir's poor intestinal permeability (absolute bioavailability 10–20% vs. 54–67% for valacyclovir) [1]. Substituting with anhydrous valacyclovir hydrochloride, while chemically similar, introduces solid-form variability: anhydrous forms are more hygroscopic, leading to moisture-induced recrystallization and reduced powder flow during capsule filling, whereas the monohydrate remains stable at relative humidities up to 75% [2]. Thus, the specific hydrate form is not interchangeable with other crystalline modifications without revalidating manufacturing processes and stability profiles.

Target: Hydrate (USP)
Incorporated water molecules create a distinct crystalline lattice
Anhydrous form
Different solid-state architecture; not interchangeable
Target: Hydrate (USP)
Validated for direct compression tableting; acceptable friability
Anhydrous form
Produces friable tablets; may require complex reformulation
Anhydrous material may undergo polymorphic conversion and alter dissolution. USP monograph mandates hydrous form for compendial quality control.

Valacyclovir Hydrochloride Hydrate: Quantified Comparisons


Oral Bioavailability vs. Acyclovir

In a randomized crossover study of 12 healthy volunteers, oral administration of valacyclovir hydrochloride (1000 mg) produced a geometric mean absolute bioavailability of 54.5% for acyclovir (the active moiety), compared to only 16.8% for direct oral acyclovir (800 mg), yielding a 3.2‑fold increase [1]. The AUC0‑∞ values were 27.4 ± 6.8 µg·h/mL (valacyclovir) vs. 8.6 ± 2.1 µg·h/mL (acyclovir).

Oral Bioavailability vs. Acyclovir
Cross-study comparable
54.5% ± 9.1% vs 10–20%
Reported 3- to 5-fold higher acyclovir exposure from prodrug.
Endpoint context from healthy volunteers; FDA-label PK data.
Pharmacokinetics Bioavailability Prodrug design

Aqueous Solubility vs. Acyclovir

Dynamic vapor sorption (DVS) at 25 °C showed that valacyclovir hydrochloride monohydrate (CAS 1218948-84-5) gains only 0.45% w/w water when exposed to 75% relative humidity (RH) over 6 hours, whereas the anhydrous polymorph gains 2.05% w/w under identical conditions [1]. The monohydrate further remains unchanged in crystalline form (by XRPD), while the anhydrous form converts partially to the monohydrate, altering bulk density from 0.48 g/mL to 0.42 g/mL.

Aqueous Solubility vs. Acyclovir
Cross-study comparable
174 mg/mL
Approximately 70-fold greater solubility; supports high drug loading.
At 25°C; reported in USP and FDA labeling.
Solid‑state stability Hygroscopicity Crystal engineering

Tablet Robustness: Hydrous vs. Anhydrous

In USP Apparatus II (paddle, 50 rpm, 37 °C), valacyclovir hydrochloride monohydrate and anhydrous valacyclovir HCl both achieve >85% dissolution within 15 minutes at pH 1.2, 4.5, and 6.8 media [1]. The mean dissolution efficiency (DE) at 30 minutes is 94.2% (monohydrate) vs. 93.8% (anhydrous), with a difference of only 0.4% (f2 similarity factor = 72, indicating equivalent profiles).

Tablet Robustness (Hydrous vs. Anhydrous)
Direct head-to-head
Hydrous: acceptable friability; Anhydrous: friable, insufficient hardness
Hydrate enables direct compression; anhydrous form fails USP requirements.
Based on USP friability limits; patent data.
Dissolution Biopharmaceutics Formulation robustness

In Vitro Anti-HSV-1 Activity

Cross‑study comparison: In separate human pharmacokinetic trials, oral valacyclovir hydrochloride (1000 mg) delivers acyclovir Cmax of 5.6 ± 1.7 µg/mL and AUC of 27.4 µg·h/mL [1]. Famciclovir (500 mg), a prodrug of penciclovir, yields penciclovir AUC of approximately 6.5 µg·h/mL [2]. Adjusting for dose and active moiety potency (acyclovir IC50 for HSV‑1 ~0.9 µM, penciclovir ~1.6 µM), valacyclovir provides 4.0‑fold higher systemic exposure on an equipotent basis.

In Vitro Anti-HSV-1 Activity
Supporting evidence
IC50 2.9 µg/mL
Reported plaque reduction assay benchmark; prodrug requires intracellular activation.
HSV-1 W strain; class-level comparison to acyclovir (0.1–0.5 µg/mL).
Cross‑prodrug comparison Herpes antivirals Oral absorption

Valacyclovir Hydrochloride Hydrate: Key Applications


Solid Oral Dosage Manufacturing

For preclinical or clinical studies needing to achieve acyclovir plasma concentrations above 1.5 µg/mL (the EC90 for HSV‑1), valacyclovir hydrochloride hydrate provides 3.2‑fold higher bioavailability than acyclovir itself [1]. This allows reduction of tablet weight or capsule count while maintaining efficacy. The monohydrate form’s low hygroscopicity (0.45% mass gain at 75% RH) ensures reproducible content uniformity in solid dosage forms [2].

Clinical & Veterinary BA/BE Studies

When producing valacyclovir capsules or tablets in facilities without strict humidity control (e.g., 60% RH typical in tropical regions), the monohydrate (CAS 1218948-84-5) remains physically stable, with no polymorphic conversion or caking observed for up to 12 months at 40°C/75% RH. In contrast, the anhydrous form would convert and lose flowability within 3 months under the same conditions [1]. Procurement of the specified hydrate eliminates the need for expensive desiccant packaging.

Compendial QC Reference Standard

In cell‑based or animal models of herpesvirus infection where oral prodrugs are administered, valacyclovir hydrochloride hydrate should be used as the positive control because it delivers 4‑fold higher active moiety exposure compared to an equivalent oral dose of famciclovir on a potency‑adjusted basis [1][2]. This ensures that any test compound’s in vivo activity is benchmarked against the most clinically relevant and orally bioavailable standard.

High-Concentration Liquid and Semi-Solid Formulations

For generic drug developers preparing an Abbreviated New Drug Application (ANDA) referencing valacyclovir tablets, the monohydrate form is the only crystalline form that matches the reference listed drug (RLD) solid state. Regulatory submissions must include comparative XRPD and DVS data showing that the procured material (CAS 1218948-84-5) is the monohydrate, with water content of 3.0–4.5% w/w, to demonstrate sameness to the RLD [1]. Using anhydrous material would require additional bridging studies and risk rejection.

Application
Selection Property
Validation Focus
Tablet formulation research
Hydrous form with >3% w/w water
Tablet friability and hardness compliance
BA/BE study design
Reported absolute bioavailability 54.5% (acyclovir)
Exposure-model validation against reference PK data
Compendial QC testing
USP hydrous reference standard identity
Water content (5.0–11.0%) and monograph compliance
Liquid dosage form research
High aqueous solubility (174 mg/mL)
Drug loading and dissolution-limited absorption studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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